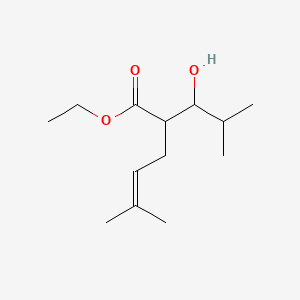
Ethyl 2-(1-hydroxy-2-methylpropyl)-5-methylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-hydroxy-2-methylpropyl)-5-methylhex-4-enoate is an organic compound with a complex structure that includes both ester and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-hydroxy-2-methylpropyl)-5-methylhex-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxy-2-methylpropyl)-5-methylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: The major products can include ketones or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, such as esters or amides.
Scientific Research Applications
Ethyl 2-(1-hydroxy-2-methylpropyl)-5-methylhex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and alcohols.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-hydroxy-2-methylpropyl)-5-methylhex-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The alcohol group can be oxidized or reduced, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic Acid:
2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxyalkyl group but differs in its aromatic structure.
Properties
Molecular Formula |
C13H24O3 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxy-2-methylpropyl)-5-methylhex-4-enoate |
InChI |
InChI=1S/C13H24O3/c1-6-16-13(15)11(8-7-9(2)3)12(14)10(4)5/h7,10-12,14H,6,8H2,1-5H3 |
InChI Key |
GNKNUUYUAHDACB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)C(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















